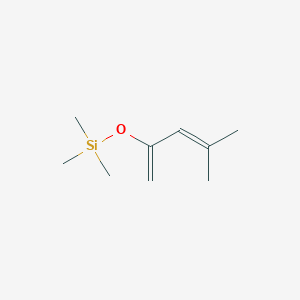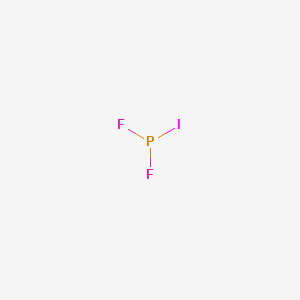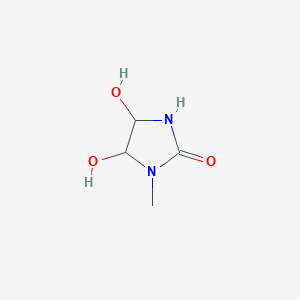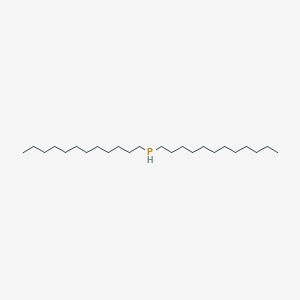
Didodecylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Didodecylphosphane is an organophosphorus compound with the chemical formula C24H51P. It is a tertiary phosphine, characterized by the presence of two dodecyl (C12H25) groups attached to a phosphorus atom. This compound is typically a white to slightly yellow solid, soluble in organic solvents like ethanol but slightly soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Didodecylphosphane can be synthesized through several methods. One common approach involves the reaction of lauryl alcohol (dodecanol) with phosphorus trichloride (PCl3) under controlled conditions . The reaction typically proceeds as follows:
3C12H25OH+PCl3→C12H25PCl2+2HCl
The resulting dichlorophosphine can then be further reacted with another equivalent of lauryl alcohol to yield this compound:
C12H25PCl2+C12H25OH→C24H51P+HCl
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, typically involving the use of catalysts and controlled temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Didodecylphosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as phenylsilane (PhSiH3) are often used.
Substitution: Halogenated compounds like chlorophosphines are typically used in substitution reactions
Major Products Formed
Oxidation: this compound oxide (C24H51PO).
Reduction: Regeneration of this compound from its oxide.
Substitution: Various substituted phosphines depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Didodecylphosphane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of didodecylphosphane involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific application and the metal ion it complexes with .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylphosphine: Another tertiary phosphine with phenyl groups instead of dodecyl groups.
Dioctylphosphane: Similar structure but with octyl (C8H17) groups.
Triphenylphosphine: Contains three phenyl groups attached to the phosphorus atom
Uniqueness
Didodecylphosphane is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains enhance its solubility in organic solvents and its ability to act as a surfactant, making it particularly useful in industrial applications .
Eigenschaften
IUPAC Name |
didodecylphosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H51P/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h25H,3-24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSSXDBTFSYFJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCPCCCCCCCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H51P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598572 |
Source


|
| Record name | Didodecylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13176-24-4 |
Source


|
| Record name | Didodecylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
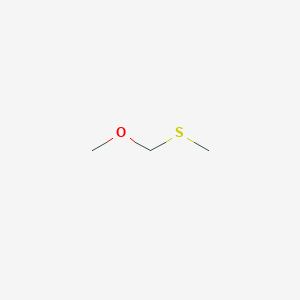
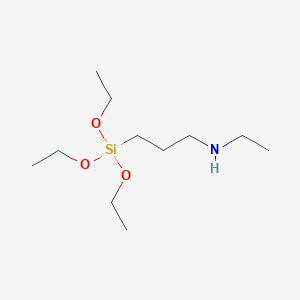
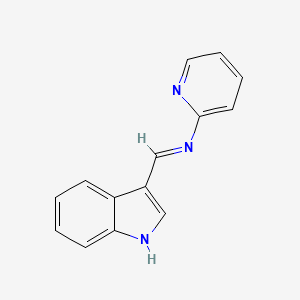
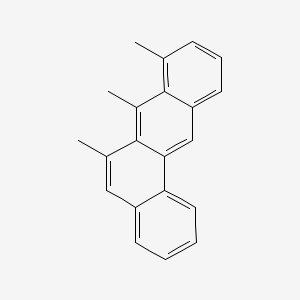


![Tricyclo[8.4.1.02,7]pentadeca-1(14),2,4,6,8,10,12-heptaene](/img/structure/B14713036.png)

![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
